Fluorescent Brightener 113

Übersicht

Beschreibung

Fluorescent Brightener 113, also known as optical brightener CXT, is a synthetic fluorescent brightening agent widely used in various industries. It is a white crystalline compound that can dissolve in both organic solvents and water. Under ultraviolet light, it emits strong fluorescence, providing a white luster to the surface of objects. This compound is known for its stability to light, making it resistant to photolysis and oxidation .

Wissenschaftliche Forschungsanwendungen

Fluorescent Brightener 113 has a wide range of scientific research applications:

Textile Industry: It is extensively used in the dyeing process for cotton and other fabrics to improve brightness and whiteness.

Paper Industry: The compound enhances the whiteness and transparency of paper products.

Plastic Industry: It improves the appearance and brightness of plastic products.

Biological Studies: Similar compounds are used as fluorescent indicators in biochemical studies, such as studying the role of cytosolic free calcium ions in physiological processes.

Anti-Fraud Markers: It is used in printing inks as an anti-fraud marker to monitor ink stability and compatibility.

Wirkmechanismus

Target of Action

Fluorescent Brightener 113, also known as Blankophor BA or C.I. This compound, is a synthetic compound primarily used as an optical brightening agent . Its primary targets are various materials, including textiles, paper, plastics, and leather . The compound enhances the optical characteristics of these materials, giving them a brighter and fresher appearance .

Mode of Action

The mode of action of this compound involves the absorption and re-emission of light. The compound absorbs light in the ultraviolet spectrum and re-emits it in the blue region of the visible spectrum . This process is known as fluorescence . The re-emitted light gives the treated materials a white glow, enhancing their brightness and color intensity .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily physical rather than biologicalInstead, it operates on the principles of light absorption and emission, a physical process known as fluorescence .

Pharmacokinetics

Instead, its effectiveness is determined by its ability to absorb and emit light, which is influenced by its concentration and the nature of the material it is applied to .

Result of Action

The primary result of the action of this compound is the enhancement of the whiteness and brightness of the materials it is applied to . In textiles, it can improve the brightness of fabrics . In the paper industry, it can enhance the whiteness and transparency of paper . In plastics, it can improve the appearance and brightness of plastic products . In leather processing, it can enhance the whiteness and texture of the products .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature. The compound’s fluorescence is triggered by ultraviolet light, so its effectiveness is dependent on the presence of this light source .

Vorbereitungsmethoden

Fluorescent Brightener 113 is generally obtained through chemical synthesis. The synthesis involves the reaction of aromatic ketones and nitrile compounds under alkaline conditions . Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and consistency for various applications.

Analyse Chemischer Reaktionen

Fluorescent Brightener 113 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the compound’s structure, affecting its fluorescent properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the compound’s functional groups, leading to derivatives with different properties.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Fluorescent Brightener 113 is unique due to its strong fluorescence emission and stability to light. Similar compounds include:

C.I. Fluorescent Brightener 28: Another commonly used optical brightener with similar applications in textiles and plastics.

C.I. Fluorescent Brightener 220: Known for its high efficiency in enhancing the whiteness of paper and textiles.

C.I. Fluorescent Brightener 351: Used in various industrial applications for its strong fluorescent properties.

Each of these compounds has unique properties that make them suitable for specific applications, but C.I. This compound stands out for its stability and strong fluorescence .

Biologische Aktivität

Fluorescent Brightener 113 (FB 113), also known as optical brightener CXT, is a synthetic compound widely used in various industries, particularly in textiles, paper, and plastics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

FB 113 is characterized by its ability to absorb ultraviolet (UV) light and re-emit it in the blue region of the visible spectrum, enhancing the brightness and whiteness of materials. Its chemical structure allows it to dissolve in both organic solvents and water, making it versatile for different applications. The compound is stable under light exposure, resistant to photolysis and oxidation, which contributes to its effectiveness in various environments.

Absorption and Emission : FB 113 operates primarily through the physical processes of absorption and fluorescence. It absorbs UV light (typically below 400 nm) and re-emits it as visible blue light (around 450 nm), which enhances the appearance of whiteness in fabrics and papers.

Biochemical Pathways : The action of FB 113 is largely physical rather than biological; it does not undergo significant metabolic transformation within biological systems. Instead, its effectiveness is influenced by environmental factors such as light intensity and temperature .

Toxicological Profile

Research indicates that FB 113 has a relatively low toxicity profile. Acute toxicity studies show that the oral LD50 for rats exceeds 15,000 mg/kg body weight, indicating minimal risk from ingestion. Inhalation studies reveal no severe pathological changes after exposure to high concentrations . However, chronic exposure may lead to potential mutagenic effects based on studies with similar compounds .

Textile Industry Application

A study focused on the dyeing behavior of cotton fabrics using FB 113 reported that the compound exhibited multilayer adsorption corresponding to the Freundlich isotherm model. The kinetic analysis revealed a pseudo-second-order adsorption rate with a correlation coefficient of 0.9874. The dyeing process was found to be exothermic with a Gibbs free energy change () indicating spontaneity .

| Parameter | Value |

|---|---|

| Enthalpy Change () | -26.58 kJ/mol |

| Entropy Change () | 34.19 J/mol |

| Gibbs Free Energy Change () | Negative (spontaneous) |

Biological Studies

FB 113 has been utilized in biological research as a fluorescent marker for various applications. Its properties allow researchers to study cellular processes through fluorescence microscopy, particularly in tracking calcium ions within cells.

Environmental Impact

While FB 113 is effective as an optical brightener, concerns regarding its environmental impact have been raised due to limited data on its toxicity to aquatic organisms. Current studies do not provide comprehensive toxicity data for fish or daphnia, highlighting a gap in environmental safety assessments .

Eigenschaften

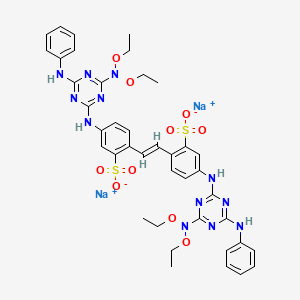

IUPAC Name |

disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O10S2.2Na/c1-5-59-51(60-6-2)39-47-35(41-29-15-11-9-12-16-29)45-37(49-39)43-31-23-21-27(33(25-31)63(53,54)55)19-20-28-22-24-32(26-34(28)64(56,57)58)44-38-46-36(42-30-17-13-10-14-18-30)48-40(50-38)52(61-7-3)62-8-4;;/h9-26H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b20-19+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBLHYOQMVXSEM-LLIZZRELSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N12Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12768-92-2 | |

| Record name | Blankophor BA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Fluorescent Brightener 113 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.